Pandamarilactonine B
Overview
Description
Pandamarilactonine B is a naturally occurring alkaloid isolated from the genus Pandanus, specifically from Pandanus amaryllifolius. This compound is part of a family of alkaloids known for their characteristic pyrrolidinyl butenolide or γ-lactone core structure. These alkaloids have been studied for their potential medicinal properties and their role in traditional folk medicine for treating various ailments such as leprosy, rheumatism, epilepsy, toothache, and sore throat .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pandamarilactonine B is challenging due to the configurational instability of its pyrrolidin-2-yl butenolide moiety. One of the synthetic routes involves an asymmetric vinylogous Mannich reaction between 3-methyl-2-(tert-butyldimethylsilyloxy)furan and (RS)-N-tert-butanesulfinimine. This reaction is syn-diastereoselective and results in a high diastereomeric ratio . The synthetic process typically involves multiple steps, including the protection and deprotection of functional groups, and careful control of reaction conditions to maintain the desired stereochemistry .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the complexity and specificity of the synthetic routes required. The production would involve scaling up the laboratory synthesis methods, ensuring the maintenance of enantiopurity and diastereoselectivity, and optimizing reaction conditions for larger-scale operations.
Chemical Reactions Analysis
Types of Reactions
Pandamarilactonine B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrrolidinyl and butenolide moieties.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (MCPBA) can be used for oxidation reactions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Conditions for substitution reactions vary, but they often involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxybutenolide derivatives, while reduction can yield various reduced forms of the original compound .
Scientific Research Applications
Pandamarilactonine B has several scientific research applications:
Chemistry: It serves as a model compound for studying asymmetric synthesis and the stability of pyrrolidinyl butenolide moieties.
Biology: Research into its biological activity includes its potential use as an antimicrobial or anti-inflammatory agent.
Mechanism of Action
The mechanism of action of Pandamarilactonine B involves its interaction with specific molecular targets and pathways. The pyrrolidinyl butenolide core is believed to play a crucial role in its biological activity. The exact molecular targets and pathways are still under investigation, but studies suggest that the compound may interact with enzymes and receptors involved in inflammatory and microbial processes .
Comparison with Similar Compounds
Pandamarilactonine B can be compared with other similar compounds, such as:
Pandamarilactonine A: Shares a similar core structure but differs in the configuration and specific functional groups.
Pandamarilactonine C and D: These compounds also belong to the same family but have variations in their chemical structure that affect their biological activity.
Norpandamarilactonine A and B: These are structurally related but lack certain functional groups present in this compound.
The uniqueness of this compound lies in its specific stereochemistry and the stability of its pyrrolidinyl butenolide moiety, which poses challenges for synthesis but also offers potential for unique biological activities .
Properties
IUPAC Name |
(5Z)-3-methyl-5-[4-[(2S)-2-[(2R)-4-methyl-5-oxo-2H-furan-2-yl]pyrrolidin-1-yl]butylidene]furan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-12-10-14(22-17(12)20)6-3-4-8-19-9-5-7-15(19)16-11-13(2)18(21)23-16/h6,10-11,15-16H,3-5,7-9H2,1-2H3/b14-6-/t15-,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSICZNIIIPFAAO-VFPQPWSNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(OC1=O)C2CCCN2CCCC=C3C=C(C(=O)O3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H](OC1=O)[C@@H]2CCCN2CCC/C=C\3/C=C(C(=O)O3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801106358 | |
Record name | rel-(5Z)-5-[4-[(2R)-2-[(2S)-2,5-Dihydro-4-methyl-5-oxo-2-furanyl]-1-pyrrolidinyl]butylidene]-3-methyl-2(5H)-furanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801106358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303008-81-3 | |
Record name | rel-(5Z)-5-[4-[(2R)-2-[(2S)-2,5-Dihydro-4-methyl-5-oxo-2-furanyl]-1-pyrrolidinyl]butylidene]-3-methyl-2(5H)-furanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303008-81-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(5Z)-5-[4-[(2R)-2-[(2S)-2,5-Dihydro-4-methyl-5-oxo-2-furanyl]-1-pyrrolidinyl]butylidene]-3-methyl-2(5H)-furanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801106358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pandamarilactonine B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XPR8MF7VQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Pandamarilactonine B and where is it found?
A1: this compound is a pyrrolidine alkaloid primarily found in the leaves of Pandanus amaryllifolius Roxb., a tropical plant species. [, ] It is characterized by possessing both a pyrrolidinyl α,β-unsaturated γ-lactone residue and a γ-alkylidene α,β-unsaturated γ-lactone residue within its structure. [] It has also been found in Pandanus tectorius Parkinson, though this is not as common. []
Q2: What is known about the biological activity of this compound?
A2: While research on this alkaloid is ongoing, this compound was initially found to exist as a racemate in its natural source. [] Further research is needed to understand its specific mechanisms of action and potential therapeutic applications.
Q3: Has this compound shown any promising activity against specific microorganisms?
A3: While this compound itself has not been extensively studied for its antimicrobial properties, a closely related alkaloid from the same plant, Pandamarilactonine A, demonstrated noteworthy activity against Pseudomonas aeruginosa with a minimum inhibitory concentration (MIC) of 15.6 µg/mL and a minimum bactericidal concentration (MBC) of 31.25 µg/mL. [] This suggests that further investigation into the antimicrobial potential of this compound is warranted.
Q4: Are there efforts to synthesize this compound in the lab?
A4: Yes, the synthesis of pandamarilactonines, including this compound, presents a significant challenge due to the inherent configurational instability of the pyrrolidin-2-yl butenolide moiety within their structures. [] Researchers have been exploring asymmetric synthesis approaches, and one study unexpectedly discovered a syn-diastereoselective asymmetric vinylogous Mannich reaction as a potential pathway for synthesizing these compounds. [] Further research is ongoing to optimize the synthesis and explore structure-activity relationships.
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